

# An In-depth Technical Guide to 3-(Methylthio)phenylboronic Acid

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## Compound of Interest

Compound Name: 3-(Methylthio)phenylboronic acid

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## Introduction

**3-(Methylthio)phenylboronic acid** is a versatile organoboron compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1][2] Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1][2][3][4] This reaction is fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][5] The presence of the methylthio group provides a unique electronic and steric profile, influencing its reactivity and making it a valuable reagent for introducing the 3-(methylthio)phenyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of the properties, synthesis, and applications of **3-(Methylthio)phenylboronic acid**.

## Chemical and Physical Properties

**3-(Methylthio)phenylboronic acid** is a white to light yellow crystalline powder at room temperature.[1] It is generally stable and can be handled under normal laboratory conditions, though storage in a cool, dark place is recommended.[6]

Table 1: Physicochemical Properties of **3-(Methylthio)phenylboronic Acid**

Property	Value	Reference
CAS Number	128312-11-8	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BO <sub>2</sub> S	[1]
Molecular Weight	168.02 g/mol	[1]
Melting Point	160-162 °C	
Appearance	White to light yellow crystalline powder	[1]
Purity	≥ 95% (by titration)	[1]
Predicted pKa	8.01 ± 0.10	

Table 2: Spectroscopic Data of **3-(Methylthio)phenylboronic Acid**

While a complete, officially published spectrum for **3-(Methylthio)phenylboronic acid** is not readily available in the searched literature, typical spectral characteristics for similar phenylboronic acids can be inferred. Commercial suppliers confirm the availability of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data.[7][8]

Spectroscopy	Characteristic Peaks/Regions
<sup>1</sup> H NMR	Aromatic protons ( $\delta$ 7.0-8.0 ppm), Methyl protons ( $\delta$ ~2.5 ppm), Broad singlet for B(OH) <sub>2</sub> protons.
<sup>13</sup> C NMR	Aromatic carbons ( $\delta$ 120-140 ppm), Carbon attached to boron (ipso-carbon, often broad or not observed), Methyl carbon ( $\delta$ ~15 ppm). <a href="#">[9]</a> <a href="#">[10]</a>
IR (Infrared)	O-H stretch (broad, ~3300 cm <sup>-1</sup> ), C-H aromatic stretch (>3000 cm <sup>-1</sup> ), C=C aromatic stretch (~1600-1450 cm <sup>-1</sup> ), B-O stretch (~1350 cm <sup>-1</sup> ), C-S stretch (~700-600 cm <sup>-1</sup> ). <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight.

## Synthesis

The synthesis of arylboronic acids can be achieved through several methods. A common and effective laboratory-scale synthesis involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[\[15\]](#)[\[16\]](#)

### Experimental Protocol: General Synthesis of Phenylboronic Acids

- Grignard Reagent Formation:** To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are added. A solution of the corresponding aryl bromide (in this case, 3-bromothioanisole) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and gently heated to ensure complete formation of the Grignard reagent.
- Borylation:** The Grignard solution is then cooled to a low temperature (e.g., -78 °C) and a solution of triisopropyl borate in anhydrous THF is added dropwise. The reaction is stirred at low temperature for a period and then allowed to warm to room temperature overnight.

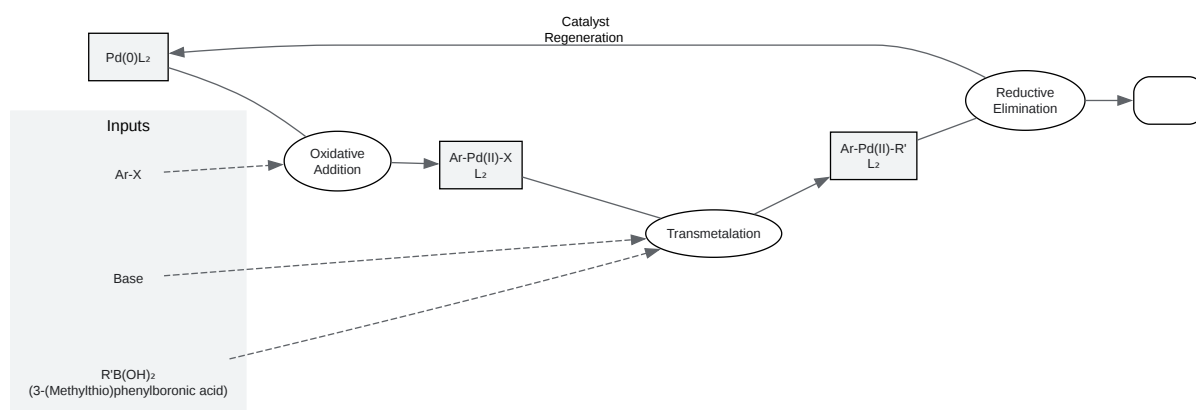
- **Hydrolysis:** The reaction mixture is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred for several hours to ensure complete hydrolysis of the boronate ester.
- **Work-up and Purification:** The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired phenylboronic acid.

## Applications in Organic Synthesis

The primary application of **3-(Methylthio)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and poly-olefins.<sup>[1][3][4]</sup>

## The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.<sup>[4][17]</sup>



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**Figure 1:** The catalytic cycle of the Suzuki-Miyaura reaction.

#### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical experimental procedure for a Suzuki-Miyaura coupling reaction is as follows:[18][19][20]

- **Reaction Setup:** A mixture of the aryl halide (1.0 equiv.), **3-(methylthio)phenylboronic acid** (1.2-1.5 equiv.), a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ , 1-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ , 2-3 equiv.) is placed in a reaction vessel.
- **Solvent Addition:** A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF) is added. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the palladium catalyst.
- **Reaction Conditions:** The reaction mixture is heated with stirring for a specified time, typically ranging from a few hours to overnight, at temperatures between 80-120 °C. The progress of

the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

## Applications in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are important intermediates in the synthesis of numerous pharmaceuticals.<sup>[5][21]</sup> They are recognized for their role in constructing the carbon skeleton of biologically active molecules.<sup>[22]</sup> While specific examples detailing the use of **3-(methylthio)phenylboronic acid** in the synthesis of a marketed drug were not prominently found in the searched literature, its utility is implied in the broader context of creating novel compounds for drug discovery pipelines.<sup>[1]</sup>

Some phenylboronic acid derivatives have been investigated for their own biological activities, including as inhibitors of enzymes such as proteases and  $\beta$ -lactamases.<sup>[6][23]</sup> For instance, certain halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity.<sup>[24]</sup> Phenylboronic acid itself has been shown to be a more potent inhibitor of cancer cell migration than boric acid by targeting the Rho family of GTP-binding proteins.<sup>[23][25]</sup> The biological properties of **3-(methylthio)phenylboronic acid** itself are not well-documented in the public domain.

## Safety and Handling

**3-(Methylthio)phenylboronic acid** is considered to be an irritant.<sup>[6]</sup> Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Table 3: Safety Information for **3-(Methylthio)phenylboronic Acid**

Hazard Statement	Precautionary Statement
H315: Causes skin irritation	P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation	P280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritation	P302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

## Conclusion

**3-(Methylthio)phenylboronic acid** is a valuable and versatile reagent in modern organic chemistry. Its primary role as a coupling partner in the Suzuki-Miyaura reaction enables the efficient synthesis of a wide range of complex organic molecules. This has significant implications for the fields of drug discovery, medicinal chemistry, and materials science. While specific data on its biological activity and a comprehensive set of its spectral properties are not widely published, its utility as a synthetic building block is well-established. As research in these fields continues to advance, the demand for specialized reagents like **3-(methylthio)phenylboronic acid** is likely to grow, further solidifying its importance in both academic and industrial research.

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